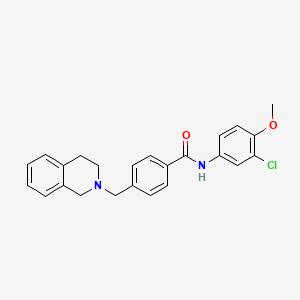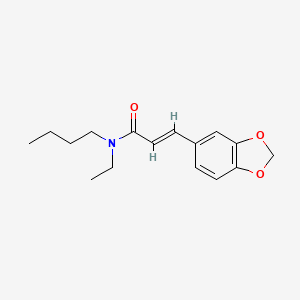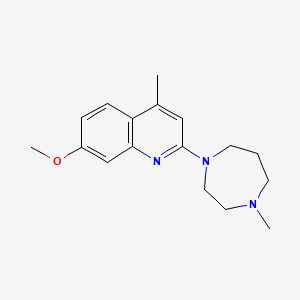
N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as GSK-3β inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in several biological processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide acts as a competitive inhibitor of N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamideβ by binding to its ATP-binding site. N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamideβ is a serine/threonine kinase that regulates several signaling pathways, including the Wnt/β-catenin pathway, which is known to play a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the proliferation and induce apoptosis of cancer cells. It has also been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease models. Additionally, this compound has been shown to improve glucose metabolism and reduce insulin resistance in diabetes models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments include its potent inhibitory activity against N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamideβ, its ability to modulate several signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. These include the development of more potent and selective N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamideβ inhibitors, the investigation of the synergistic effects of this compound with other drugs, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound in humans.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide involves the reaction of 3-chloro-4-methoxyaniline with 3,4-dihydroisoquinoline-1-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 4-(chloromethyl)benzoic acid to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamideβ activity, which is known to play a crucial role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-29-23-11-10-21(14-22(23)25)26-24(28)19-8-6-17(7-9-19)15-27-13-12-18-4-2-3-5-20(18)16-27/h2-11,14H,12-13,15-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALORVGAVZQXHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5104266.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5104272.png)

![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5104284.png)
amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)

![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)


![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)